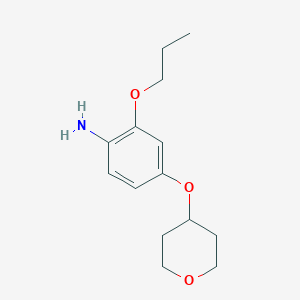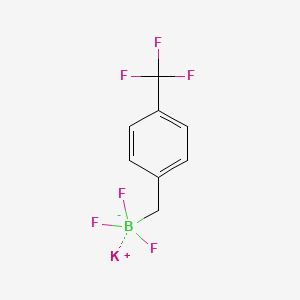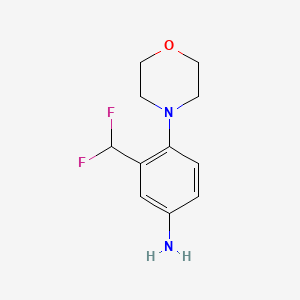
Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl pyrrolidine-3-carboxylate with trifluoromethylating agents under suitable conditions. For instance, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production of this compound.
Analyse Des Réactions Chimiques
Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure and reactivity make it a valuable scaffold for designing molecules with desired biological activities.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Synthesis: this compound is used as a building block in the synthesis of more complex molecules
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and altering the electronic environment. This can lead to modulation of the target’s activity, resulting in various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl pyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its chemical properties and applications.
3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester derivatives.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the ethyl ester, which imparts specific chemical and biological properties that can be leveraged in various applications.
Propriétés
IUPAC Name |
ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-2-14-6(13)7(8(9,10)11)3-4-12-5-7/h12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEHPCOURMCHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide](/img/structure/B7892832.png)




